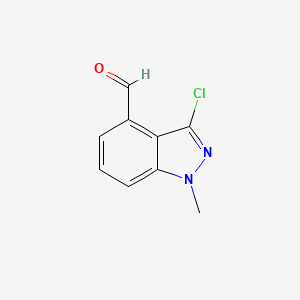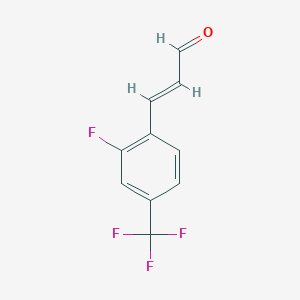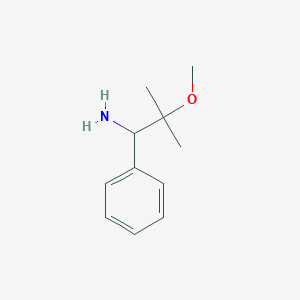
2-Methoxy-2-methyl-1-phenylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-2-methyl-1-phenylpropan-1-amine is an organic compound that belongs to the class of phenylethylamines This compound is characterized by the presence of a methoxy group, a methyl group, and a phenyl group attached to a propan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methoxy-2-methyl-1-phenylpropan-1-amine can be synthesized through several synthetic routes. One common method involves the condensation of N-sulfinyl compounds with halogenated hydrocarbons under basic conditions . Another approach is the transaminase-mediated synthesis, which offers an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale preparation techniques, such as the use of immobilized whole-cell biocatalysts with transaminase activity. This method allows for the efficient production of enantiopure amines with high conversion rates and enantiomeric excess .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-2-methyl-1-phenylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like halides or amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-Methoxy-2-methyl-1-phenylpropan-1-amine has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Mécanisme D'action
The mechanism of action of 2-Methoxy-2-methyl-1-phenylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-Methoxy-2-methyl-1-phenylpropan-1-amine can be compared with other similar compounds, such as:
N-Methyl-2-phenylpropan-1-amine:
2-Phenylpropan-1-amine:
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, which distinguish it from other related compounds.
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
2-methoxy-2-methyl-1-phenylpropan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-11(2,13-3)10(12)9-7-5-4-6-8-9/h4-8,10H,12H2,1-3H3 |
Clé InChI |
TWHLTZMRVCGXTQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C1=CC=CC=C1)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B15222299.png)
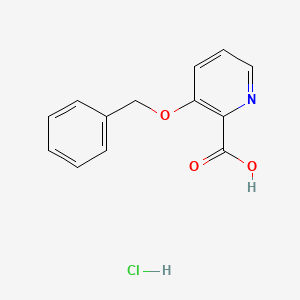

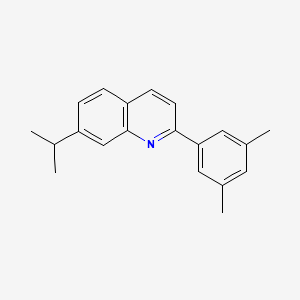
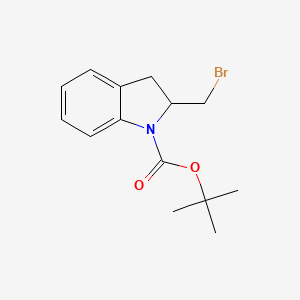
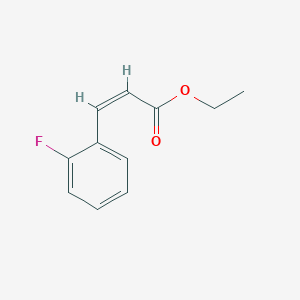
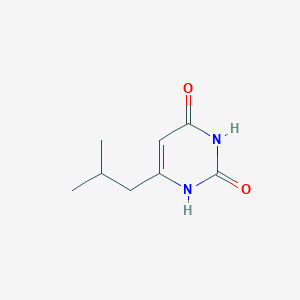
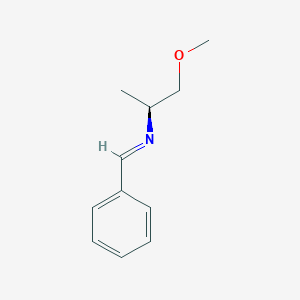

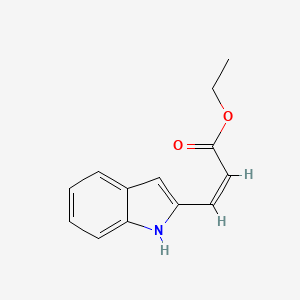
![3-Methylbenzo[b]thiophene-2-carboximidamide hydrochloride](/img/structure/B15222350.png)
